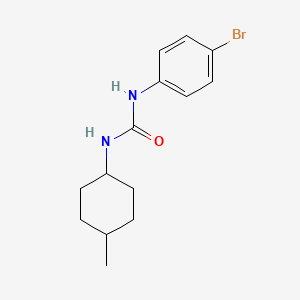
Urea, N-(4-bromophenyl)-N'-(4-methylcyclohexyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N-(4-bromophenyl)-N’-(4-methylcyclohexyl)- is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a bromophenyl group and a methylcyclohexyl group attached to the nitrogen atoms of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Urea, N-(4-bromophenyl)-N’-(4-methylcyclohexyl)- typically involves the reaction of 4-bromoaniline with 4-methylcyclohexyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the cyclohexyl ring, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and may be carried out in polar aprotic solvents like dimethylformamide.
Major Products:
Oxidation: Hydroxyl or carbonyl derivatives of the cyclohexyl ring.
Reduction: Dehalogenated phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Urea, N-(4-bromophenyl)-N’-(4-methylcyclohexyl)- exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The bromophenyl and methylcyclohexyl groups can influence the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
- Urea, N-(4-chlorophenyl)-N’-(4-methylcyclohexyl)-
- Urea, N-(4-bromophenyl)-N’-(4-ethylcyclohexyl)-
- Urea, N-(4-bromophenyl)-N’-(4-methylphenyl)-
Comparison:
Urea, N-(4-chlorophenyl)-N’-(4-methylcyclohexyl)-: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
Urea, N-(4-bromophenyl)-N’-(4-ethylcyclohexyl)-: The presence of an ethyl group instead of a methyl group on the cyclohexyl ring can influence the compound’s steric properties and interactions.
Urea, N-(4-bromophenyl)-N’-(4-methylphenyl)-: The substitution of the cyclohexyl ring with a phenyl ring can significantly alter the compound’s chemical and physical properties.
This compound’s unique combination of functional groups and structural features makes it a valuable subject of study in various scientific disciplines.
Properties
CAS No. |
828283-15-4 |
|---|---|
Molecular Formula |
C14H19BrN2O |
Molecular Weight |
311.22 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-(4-methylcyclohexyl)urea |
InChI |
InChI=1S/C14H19BrN2O/c1-10-2-6-12(7-3-10)16-14(18)17-13-8-4-11(15)5-9-13/h4-5,8-10,12H,2-3,6-7H2,1H3,(H2,16,17,18) |
InChI Key |
JNLRUTGANLDXKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)NC(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2,3-Bis(methoxymethoxy)propyl]-1H-imidazole](/img/structure/B14211238.png)
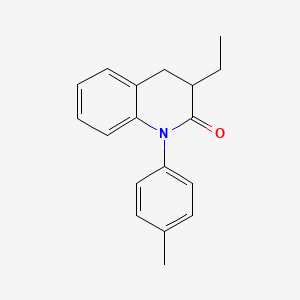
![N-{4-Chloro-5-[(2-hydroxyethyl)amino]-1,3-thiazol-2-yl}acetamide](/img/structure/B14211260.png)

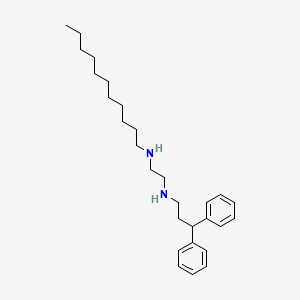
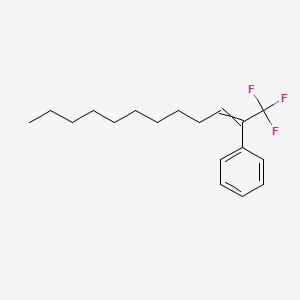
![4-[6-(4-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]quinoline](/img/structure/B14211279.png)
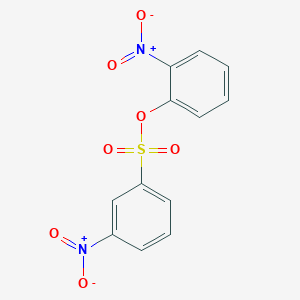

![1H-Indole, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-2-(2-thienyl)-](/img/structure/B14211304.png)
![Benzenesulfonamide, 3-chloro-2-methyl-N-[4-(4-nitrophenoxy)phenyl]-](/img/structure/B14211311.png)
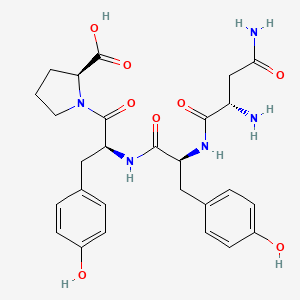
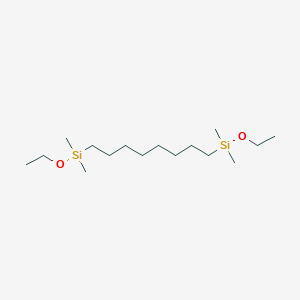
![3-[Di(prop-2-en-1-yl)amino]benzonitrile](/img/structure/B14211331.png)
